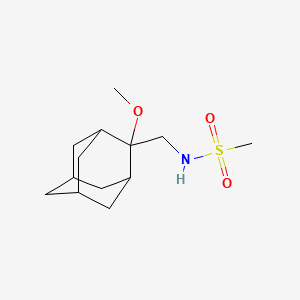

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is a low-affinity antagonist of the NMDA receptor, which is involved in learning and memory processes.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Compounds

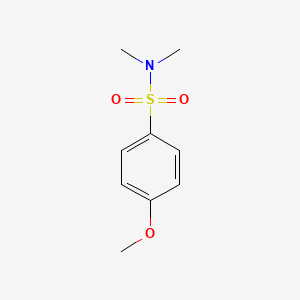

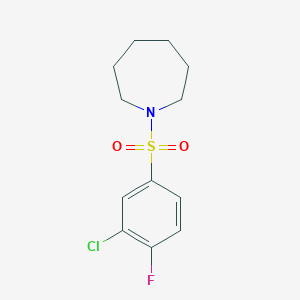

Sulfonamide Derivatives and Metal Complexes

Research has been conducted on the synthesis and characterization of new sulfonamide derivatives, including their metal (Ni(II), Co(II)) complexes. These compounds have shown antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Özdemir, Şahin, Güvenç, & Hamurcu, 2009).

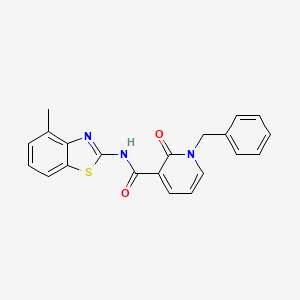

Nimesulidetriazole Derivatives

A study explored the synthesis and structural analysis of nimesulidetriazole derivatives, focusing on their supramolecular assembly effects based on different substitutions. This work contributes to the understanding of molecular interactions and assembly in pharmaceutical compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Microbial Metabolism

- Methanesulfonic Acid Metabolism: Methanesulfonic acid, a stable and strong acid, plays a significant role in the biogeochemical cycling of sulfur. Specialized methylotrophs can use it as a carbon and energy substrate, with the initial oxidation step catalyzed by methanesulfonate monooxygenase. This process is vital for understanding sulfur cycling and methane metabolism in environmental contexts (Kelly & Murrell, 1999).

Methane Activation

- Metal-Free Radical Cations in Methane Activation: An insightful study demonstrated the activation of methane at room temperature by the SO(2)(*+) radical cation. This research provides experimental evidence on the reaction intermediate and sheds light on the mechanisms of methane activation by metal-free radical cations, which is relevant for understanding and developing new catalytic processes (de Petris, Troiani, Rosi, Angelini, & Ursini, 2009).

Chemical Decomposition and Interaction

- Copper-Initiated Decomposition: The decomposition reactions of N,N-dichloromethanesulfonamide with various substrates in the presence of copper were studied, providing insights into the mechanistic aspects of such reactions and their implications for organic synthesis and chemical transformations (Torimoto, Shingaki, & Nagai, 1977).

Propiedades

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3S/c1-17-13(8-14-18(2,15)16)11-4-9-3-10(6-11)7-12(13)5-9/h9-12,14H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHNCYKVZCTFEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine](/img/structure/B2384802.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)

![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)

![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)

![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384817.png)